molecular formula C19H20ClF4N3O2 B2817293 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride CAS No. 1262222-57-0

1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride

Cat. No.: B2817293
CAS No.: 1262222-57-0
M. Wt: 433.83
InChI Key: YTAFWFQDODUDPD-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 4-fluoro-5-methyl-2-nitrophenyl group at the 1-position and a 3-(trifluoromethyl)benzyl substituent at the 4-position of the piperazine ring. The structural complexity arises from multiple electron-withdrawing groups (fluorine, nitro, trifluoromethyl), which influence its physicochemical properties, such as lipophilicity, solubility, and receptor-binding affinity.

Properties

IUPAC Name

1-(4-fluoro-5-methyl-2-nitrophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3O2.ClH/c1-13-9-17(18(26(27)28)11-16(13)20)25-7-5-24(6-8-25)12-14-3-2-4-15(10-14)19(21,22)23;/h2-4,9-11H,5-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAFWFQDODUDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride typically involves multiple steps:

    Nitration: The starting material, 4-fluoro-5-methyl-2-nitrobenzene, is synthesized through the nitration of 4-fluoro-5-methyltoluene using a mixture of concentrated nitric acid and sulfuric acid.

    Piperazine Formation: The nitro compound is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other nucleophiles in suitable solvents.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Reduction: 1-(4-Fluoro-5-methyl-2-aminophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Fluoro-5-carboxy-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.

Medicine

In medicinal chemistry, 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the nitro, fluoro, and trifluoromethyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to other piperazine derivatives with fluorophenyl, trifluoromethylphenyl, or nitro-substituted aryl groups. Key examples include:

Compound Name Substituents on Piperazine Ring Key Structural Differences References
1-(4-Fluorophenyl)piperazine dihydrochloride 4-Fluorophenyl at 1-position Lacks nitro and methyl groups; simpler aryl
1-[3-(Trifluoromethyl)phenyl]piperazine HCl 3-Trifluoromethylphenyl at 1-position Lacks nitro, methyl, and benzyl groups
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine 2-Fluoro-4-nitrophenyl and methyl at 4-position Nitro position differs; methyl instead of benzyl
p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine Trifluoromethylphenyl and ethylamine groups Lacks nitro and fluorophenyl substituents

Pharmacological Activity

  • Serotonin Receptor Affinity: The target compound’s trifluoromethylbenzyl group is structurally similar to 5-HT1B agonists like 1-[3-(trifluoromethyl)phenyl]piperazine maleate, which demonstrated dose-dependent antinociception in rats . However, the addition of a nitro group in the target compound may alter receptor binding kinetics due to increased electron withdrawal. In contrast, simpler analogues like 1-(4-fluorophenyl)piperazine (4-FPP) show affinity for 5-HT1A receptors but lack the trifluoromethyl and nitro groups, reducing their selectivity for 5-HT1B/1D subtypes .
  • Variable Effects of Trifluoromethyl Substituents :
    Compounds with 3-trifluoromethylphenyl groups (e.g., in ) exhibited inconsistent effects on sympathetic nerve discharge (SND), suggesting that substituent positioning (e.g., 3- vs. 4-) critically impacts activity .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl and nitro groups increase logP compared to non-halogenated analogues (e.g., 1-(3-methoxyphenyl)-4-benzylpiperazine, logP ~2.5) . This enhances membrane permeability but may reduce aqueous solubility.
  • This contrasts with stable trifluoromethyl derivatives like 1-(4-trifluoromethylphenyl)piperazine, which is used as a reference standard in forensic research .

Research Implications and Gaps

  • Pharmacological Potential: The combination of fluorine, nitro, and trifluoromethyl groups may confer unique selectivity for 5-HT1B/1D receptors, warranting in vivo studies to compare efficacy with existing agonists like MK212 (a 5-HT2 agonist) .
  • Synthetic Optimization : Positional isomerism (e.g., 4-fluoro-5-methyl-2-nitrophenyl vs. 2-fluoro-4-nitrophenyl) requires exploration to determine the optimal configuration for activity .
  • Safety Data: Limited toxicological data exist for nitro-substituted piperazines, necessitating studies to assess metabolic stability and off-target effects.

Q & A

Q. What are the recommended methods for synthesizing 1-(4-fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Formation of the piperazine core via nucleophilic substitution, often using 1-substituted piperazine intermediates.
  • Step 2 : Functionalization of the aromatic rings through nitration and fluorination reactions. For example, nitro groups are introduced via mixed-acid nitration (HNO₃/H₂SO₄), while fluorine substituents are added using fluorinating agents like Selectfluor™ .
  • Step 3 : Coupling of the trifluoromethylbenzyl group via Buchwald-Hartwig amination or Ullmann-type reactions under inert atmosphere (argon/nitrogen) .
  • Final Step : Salt formation (hydrochloride) via treatment with HCl gas in anhydrous ethanol .
    Reaction progress is monitored using TLC and HPLC, with yields optimized by controlling temperature (60–120°C) and solvent polarity (DMF or THF) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye irritation. Work in a fume hood due to potential toxic fume release during decomposition .
  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation and hydrolysis. Desiccants (silica gel) are recommended to minimize moisture absorption .
  • Stability : Stable for ≥5 years under recommended conditions, but periodic NMR analysis is advised to confirm integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C) : Resolves piperazine ring protons (δ 2.5–3.5 ppm) and aromatic substituents (δ 6.8–8.2 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₉H₁₈F₄N₃O₂·HCl, calc. 447.8 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identifies N–H stretches (3300 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro/fluoro positioning) influence biological activity?

Comparative studies on analogous compounds reveal:

  • Nitro Group (2-position) : Enhances electron-withdrawing effects, increasing binding affinity to serotonin receptors (e.g., 5-HT₂A) .
  • Fluorine (4-position) : Improves metabolic stability by reducing CYP450-mediated oxidation .
  • Trifluoromethylbenzyl Group : Boosts lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration in neuropharmacological studies .
    Table 1 : Substituent Effects on Receptor Binding (IC₅₀)
Substituent PositionReceptor TargetIC₅₀ (nM)
2-NO₂, 4-F5-HT₂A12.3
3-NO₂, 4-F5-HT₂A45.7
Data derived from radioligand displacement assays .

Q. What strategies resolve contradictions in reported solubility and bioavailability data?

Discrepancies arise from solvent choice and polymorphic forms:

  • Solubility : Use polar aprotic solvents (DMSO) for in vitro assays (solubility >10 mM), but note precipitation in aqueous buffers (PBS: <0.1 mM) .
  • Bioavailability : Co-administration with cyclodextrins or lipid nanoparticles improves oral absorption in rodent models .
  • Polymorphism : X-ray crystallography identifies anhydrous vs. monohydrate forms, impacting dissolution rates .

Q. How can researchers validate target engagement in neurological studies?

  • In Vitro : Radiolabeled analogs (³H/¹⁴C) for autoradiography in brain slices .
  • In Vivo : Microdialysis to measure extracellular dopamine/serotonin levels in rodent striatum after dosing .
  • Computational : Molecular docking (AutoDock Vina) to predict binding modes at dopamine D₂/D₃ receptors .

Q. Methodological Notes

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for purity checks (>98%) .
  • Toxicology Screening : Ames test for mutagenicity; hERG assay for cardiac risk profiling .
  • Data Reproducibility : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

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